IC87114, also known as 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one, is a synthetic small molecule that acts as a highly selective inhibitor of the p110δ isoform of phosphatidylinositol 3-kinase (PI3K). [] PI3Ks are a family of enzymes involved in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The p110δ isoform is predominantly expressed in leukocytes and plays a key role in the activation and function of these cells. [, ] IC87114 is a valuable tool for investigating the role of PI3Kδ in various biological processes and has been widely used in preclinical research to explore its therapeutic potential in a range of inflammatory and autoimmune diseases.
IC-87114 is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a member of the phosphoinositide 3-kinase family involved in various cellular processes, including cell growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its ability to selectively inhibit the PI3Kδ isoform with minimal effects on other isoforms.
The synthesis of IC-87114 has been documented in patent literature, indicating its development as a highly selective pharmacological agent. The compound was initially synthesized for research purposes and has since been evaluated in various preclinical studies to assess its efficacy and safety in biological systems .
IC-87114 is classified as a quinazoline derivative and is specifically noted for its role as a PI3K inhibitor. It is particularly significant due to its selectivity for the PI3Kδ isoform, making it a valuable tool for studying the physiological roles of this kinase in immune responses and inflammation .
The synthesis of IC-87114 involves several chemical reactions that lead to the formation of its unique structure. While detailed synthetic routes are often proprietary, it has been mentioned that the compound can be synthesized through methods involving various organic reactions typical for quinazoline derivatives.
The synthesis typically includes:
Specific details regarding the exact reagents and conditions used in the synthesis are often protected under patent law but are crucial for reproducibility in a laboratory setting .
IC-87114 exhibits a complex molecular structure characterized by a quinazoline backbone with various substituents that contribute to its biological activity. The molecular formula is C22H24F3N5O2, indicating a substantial presence of fluorine atoms which may influence its pharmacokinetic properties.
Key structural features include:
The stereochemistry and electronic properties of these substituents are critical for its selectivity and potency .
IC-87114 participates in several biochemical reactions, primarily as an inhibitor of PI3Kδ. Its mechanism involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation.
In vitro studies have shown that IC-87114 effectively reduces phosphorylation levels of downstream targets such as AKT when cells are stimulated with growth factors or cytokines. This inhibition leads to a decrease in cellular processes associated with inflammation and cell survival .
The mechanism of action of IC-87114 centers around its ability to selectively inhibit PI3Kδ. Upon administration, IC-87114 binds to the ATP-binding site of PI3Kδ, blocking its activity and subsequently reducing downstream signaling pathways involved in cellular proliferation and migration.
Research indicates that IC-87114 demonstrates an IC50 value of approximately 0.5 μM for PI3Kδ inhibition, significantly lower than for other isoforms (PI3Kα, β, γ), which exhibit IC50 values greater than 100 μM. This selectivity underscores its potential therapeutic utility .
IC-87114 is typically presented as a solid at room temperature with specific melting and boiling points that vary based on purity. It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Chemical stability studies have shown that IC-87114 maintains integrity under physiological conditions, making it suitable for biological assays. Its reactivity profile indicates that it can participate in electrophilic aromatic substitution reactions due to its functional groups .
IC-87114 has been extensively studied for its potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis due to its ability to modulate immune responses. Additionally, it is being investigated for use in cancer therapy, particularly in contexts where PI3K signaling contributes to tumor progression.
Research has demonstrated that IC-87114 can effectively reduce inflammatory responses in animal models, suggesting its viability as a therapeutic agent . Its specificity for PI3Kδ also makes it an invaluable tool for elucidating the role of this kinase in various biological processes.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: